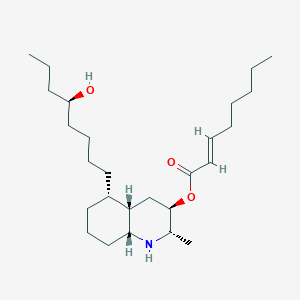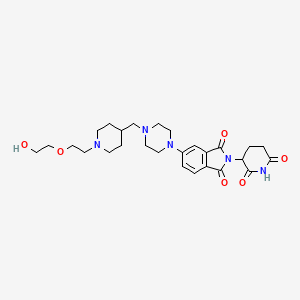
Carboxy-EG6-hexadecanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Carboxy-EG6-hexadecanethiol is synthesized through a series of chemical reactions involving the introduction of ethylene glycol units and a thiol group. The synthesis typically involves the following steps:
Formation of the Polyethylene Glycol Chain: Ethylene glycol units are sequentially added to form a polyethylene glycol chain.
Attachment of the Hexadecanethiol Group: The thiol group is introduced at the end of the polyethylene glycol chain.
Carboxylation: The terminal hydroxyl group is converted to a carboxyl group to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: Carboxy-EG6-hexadecanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alcohols or amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Disulfides.
Reduction: Thiols.
Substitution: Esters and amides.
Applications De Recherche Scientifique
Carboxy-EG6-hexadecanethiol has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of Carboxy-EG6-hexadecanethiol involves the formation of self-assembled monolayers (SAMs) on gold surfaces. The thiol group binds strongly to the gold surface, while the polyethylene glycol chain provides a hydrophilic environment. This arrangement prevents non-specific binding of proteins and other biomolecules, making it ideal for biosensor applications .
Comparaison Avec Des Composés Similaires
Carboxy-EG6-hexadecanethiol is unique due to its combination of a long polyethylene glycol chain and a thiol group, which provides both hydrophilicity and strong binding to gold surfaces. Similar compounds include:
Carboxy-EG3-undecanethiol: Shorter polyethylene glycol chain, less hydrophilic.
Hydroxy-EG6-hexadecanethiol: Lacks the carboxyl group, limiting its reactivity.
Methoxy-EG6-hexadecanethiol: Contains a methoxy group instead of a carboxyl group, affecting its binding properties.
This compound stands out due to its optimal balance of hydrophilicity and reactivity, making it highly suitable for a wide range of applications .
Propriétés
Formule moléculaire |
C30H60O9S |
|---|---|
Poids moléculaire |
596.9 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-[2-(16-sulfanylhexadecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C30H60O9S/c31-30(32)29-39-27-26-38-25-24-37-23-22-36-21-20-35-19-18-34-17-16-33-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-28-40/h40H,1-29H2,(H,31,32) |
Clé InChI |
JFUYDMXTCVUDSZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCS)CCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Dimethylamino)-2-[2-(4-heptoxyphenyl)ethyl]propane-1,3-diol;hydrochloride](/img/structure/B12377407.png)

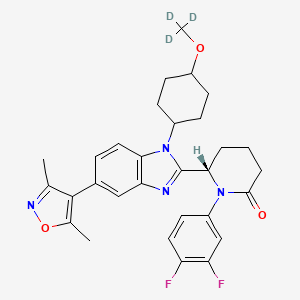

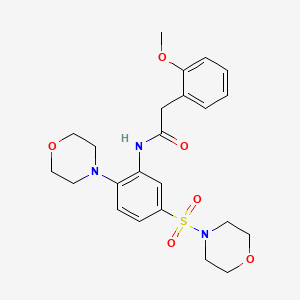
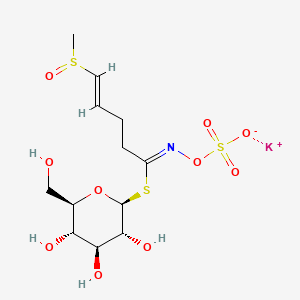
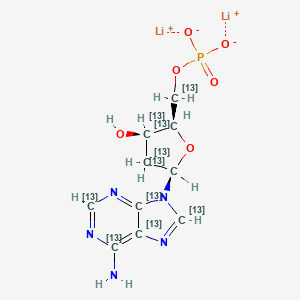

![2-[4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]piperazin-1-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B12377445.png)

